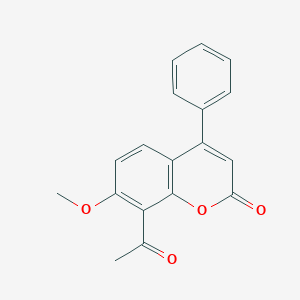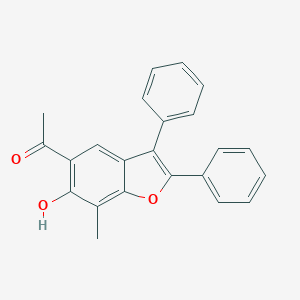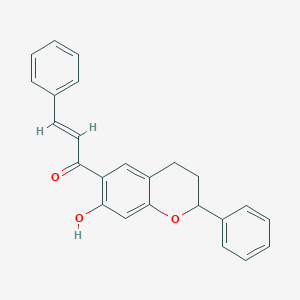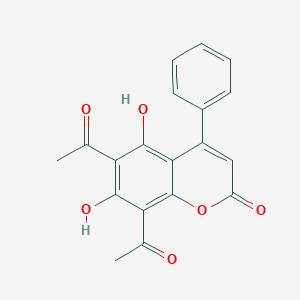![molecular formula C16H18ClN3O3S B284054 N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It was developed by Pfizer and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumor. In recent years, there has been a growing interest in the research and development of Sunitinib due to its potential therapeutic applications in various diseases.
Mécanisme D'action
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide acts by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These kinases play a crucial role in the growth and proliferation of cancer cells, and their inhibition leads to the inhibition of tumor growth. This compound also has anti-inflammatory and immunomodulatory effects, which contribute to its therapeutic efficacy in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. This compound inhibits angiogenesis by targeting VEGFR, which is a key mediator of angiogenesis. It also induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death. This compound has also been shown to modulate immune responses by inhibiting the activity of immune cells such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide in lab experiments include its specificity and potency in targeting multiple receptor tyrosine kinases, making it a valuable tool for studying the role of these kinases in various diseases. However, this compound also has some limitations, including its potential off-target effects and toxicity, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research and development of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide, including the identification of new therapeutic applications, the optimization of its pharmacokinetic properties, and the development of novel analogs with improved efficacy and safety profiles. This compound has shown promising results in the treatment of various diseases, and further research is needed to fully explore its potential as a therapeutic agent.
In conclusion, this compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases and has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. While this compound has several advantages for lab experiments, it also has some limitations, and further research is needed to fully explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide involves the reaction of 5-chloro-2-nitrobenzoic acid with diethylamine to form 5-chloro-2-nitrobenzoic acid diethylamide. This compound is then reacted with isonicotinoyl chloride to form this compound. The synthesis of this compound has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the growth and proliferation of cancer cells by targeting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.
Propriétés
Formule moléculaire |
C16H18ClN3O3S |
|---|---|
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3O3S/c1-3-20(4-2)24(22,23)13-5-6-14(17)15(11-13)19-16(21)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3,(H,19,21) |
Clé InChI |
DTGBWSFIOZZYCK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=NC=C2 |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)

![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)

![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)

![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
